1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known by its CAS number 496012-22-7, is a chemical compound that belongs to the category of urea derivatives. This compound exhibits properties that make it of interest in pharmaceutical research, particularly as a potential inhibitor for various biological targets, including protein kinases. The molecular formula of this compound is C19H20F3N3O2, and it has a molar mass of approximately 379.38 g/mol .
This compound is classified under the broader category of urea derivatives, specifically those that contain aromatic rings and heterocyclic structures. It is synthesized primarily for research purposes, particularly in the field of medicinal chemistry where it may serve as a lead compound for further drug development .
The synthesis of 1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can be achieved through several methods involving the reaction of appropriate starting materials. The general approach includes:
The synthetic pathway may include:
These reactions often require careful control of temperature and pH to ensure high yields and purity .
The molecular structure of 1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea features:
The compound's structural formula can be represented as follows:
This structure contributes to its biological activity, influencing its interactions with target proteins .
1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions typical for urea derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent choice) that enhance reactivity without leading to degradation of the compound .
The mechanism of action for 1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea primarily involves its role as a protein kinase inhibitor. This action typically includes:
Research indicates that such compounds can modulate pathways involved in cell growth and proliferation, making them candidates for cancer therapy .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has significant potential applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how synthetic compounds can be tailored for therapeutic use .
The core synthesis of 1-(4-methylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea relies on stepwise coupling of aromatic amine precursors. The most established route involves reacting 4-methylphenyl isocyanate with 2-amino-4-(morpholin-4-yl)-5-(trifluoromethyl)aniline under anhydrous conditions. This method yields the target urea in initial efficiencies of 45–60%, but faces challenges from symmetrical urea formation and residual amine impurities . Alternative pathways employ carbonyldiimidazole (CDI)-mediated coupling, where CDI activates 4-methylaniline to form an imidazolide intermediate, which subsequently reacts with the morpholine-functionalized aniline derivative. While reducing isocyanate handling risks, this route requires stoichiometric CDI and generates imidazole byproducts that complicate purification [6].
A modified approach utilizes in situ isocyanate generation from 4-methylphenyl azide via Curtius rearrangement, but thermal hazards limit scalability. All traditional routes necessitate anhydrous aprotic conditions to suppress hydrolysis and require careful stoichiometric balancing to minimize diurea formation .
Table 1: Traditional Synthesis Routes Comparison
Method | Reagents | Key Intermediate | Max Yield | Major Impurities |
---|---|---|---|---|
Isocyanate coupling | Aryl isocyanate + amine | None | 60% | Symmetrical ureas |
CDI-mediated activation | CDI + aryl amine, then amine | Acyl imidazolide | 52% | Imidazole, unreacted imidazolide |
Curtius rearrangement | Aryl azide, Δ, then amine | Aryl isocyanate | 48% | Amine dimers, decarboxylation products |
Recent advances employ palladium-catalyzed carbonylation for direct urea formation, using 4-iodotoluene, morpholino-aniline derivative, and CO under 5–10 atm pressure with Pd(OAc)₂/Xantphos as catalyst. This method achieves 75–82% yield by eliminating isocyanate handling and reducing stoichiometric waste. Catalyst loading optimization (1.5–2 mol%) balances cost and efficiency, with triphenylphosphine additives suppressing Pd black formation .
Copper(I)-catalyzed reactions using CuI/1,10-phenanthroline systems enable amine oxidative carbonylation with atmospheric oxygen as a terminal oxidant. This green chemistry approach utilizes 4-methylaniline and morpholino-aniline with CO/O₂ (1:1) in toluene at 80°C, yielding 68–73% urea. However, over-oxidation to azo compounds remains a limitation, requiring careful gas flow control . Continuous-flow microreactors enhance mass transfer in carbonylation reactions, reducing reaction times from 24h to <4h and improving reproducibility by maintaining precise temperature control (±2°C) [6].
Solvent polarity critically influences urea formation kinetics and byproduct profiles:
Temperature profiling reveals a kinetic sweet spot at 75±5°C for isocyanate-based routes, where rates double versus 50°C while avoiding thermal degradation observed >85°C. Cryogenic adduct formation (-20°C) prior to warming improves stoichiometric control, suppressing symmetrical urea to <5% .
Table 2: Solvent/Temperature Optimization Matrix
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Key Impurities (%) |
---|---|---|---|---|
DMF | 70 | 5 | 65 | Diurea (8%) |
DCE | 80 | 8 | 72 | Chloro adducts (3%) |
THF | 55 | 12 | 58 | Hydrolyzed amine (6%) |
Acetonitrile | 65 | 6 | 68 | Nitrile adducts (4%) |
Crude reaction mixtures contain multiple impurities: unreacted anilines (5–12%), symmetrical ureas (3–8%), and solvent adducts. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients effectively isolates the product but suffers from low throughput. Recrystallization optimization identifies ethanol/water (4:1) as ideal, achieving >99.5% purity with 85% recovery after two crystallizations. This exploits the urea’s differential solubility: soluble in ethanol at 78°C but insoluble in cold aqueous mixtures [6].
Acid-base washes remove amine impurities: crude product dissolved in DCM is washed with 1M HCl (removing basic morpholine residues) followed by saturated NaHCO₃ (neutralizing acidic impurities). This reduces chromatography burden and improves crystallization yield [3]. Preparative HPLC with C18 columns and methanol/water (75:25) mobile phase delivers >99.9% purity for analytical standards, though scalability is limited by solvent consumption [6].
Appendix: Structural Analogs and Properties
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: